molecular formula C82H86Cl2N8O29 B1255485 Antibiotic A-40926 A1 CAS No. 110882-83-2

Antibiotic A-40926 A1

Cat. No. B1255485
CAS RN: 110882-83-2
M. Wt: 1718.5 g/mol
InChI Key: KFFFTRROFFANLL-PKPPEPSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic A-40926 A1 is a natural product found in Actinomadura with data available.

Scientific Research Applications

Antimicrobial Activity and Derivative Synthesis

Synthesis and Antibacterial Activity of Derivatives of the Glycopeptide Antibiotic A-40926 and its Aglycone Hermann et al. (1996) explored the synthesis of A-40926 derivatives, assessing their antimicrobial activity, particularly against Neisseria gonorrhoeae. The study highlighted the potential of A-40926 and its derivatives in treating bacterial infections, with specific emphasis on their improved in vivo activity (Hermann et al., 1996).

Synthesis and Antibacterial Activity of Derivatives of the Glycopeptide Antibiotic A-40926 N-alkylated at the Aminoglucuronyl Moiety Pavlov et al. (1998) continued this line of research by focusing on the N-alkylation of the aminoglucuronyl moiety in A-40926. Their work contributed to understanding the chemical modifications that enhance A-40926’s efficacy against glycopeptide-resistant bacteria (Pavlov et al., 1998).

Application in Treating Specific Bacterial Infections

A40926, a New Glycopeptide Antibiotic with Anti-Neisseria Activity Goldstein et al. (1987) identified A40926 as a glycopeptide antibiotic effective against Neisseria gonorrhoeae. Produced by Actinomadura, A40926 showed rapid bactericidal effects and promising properties for gonorrhea therapy (Goldstein et al., 1987).

Antibiotic Resistance and Environmental Impact

Veterinary Antibiotics in the Aquatic and Terrestrial Environment Kemper (2008) examined the environmental impact of antibiotics like A-40926, particularly their role in the development of antibiotic resistance. This study is crucial for understanding the ecological implications of widespread antibiotic use (Kemper, 2008).

properties

CAS RN

110882-83-2

Product Name

Antibiotic A-40926 A1

Molecular Formula

C82H86Cl2N8O29

Molecular Weight

1718.5 g/mol

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(undecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C82H86Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-26-37-27-53(71)117-49-21-16-36(24-44(49)83)65(99)63-78(110)91-62(79(111)112)42-28-38(94)29-51(118-82-70(104)68(102)66(100)54(32-93)119-82)56(42)41-23-34(14-19-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-30-40(31-48(97)57(43)84)116-50-25-35(15-20-47(50)96)58(85-2)74(106)86-45(73(105)90-61)22-33-12-17-39(115-52)18-13-33/h12-21,23-31,45,54,58-70,72,81-82,85,93-97,99-104H,3-11,22,32H2,1-2H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58-,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1

InChI Key

KFFFTRROFFANLL-PKPPEPSOSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

SMILES

CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Canonical SMILES

CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

synonyms

parvodicin A
parvodicin B1
parvodicin B2
parvodicin C1
parvodicin C2
parvodicin C3
parvodicin C4

Origin of Product

United States

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